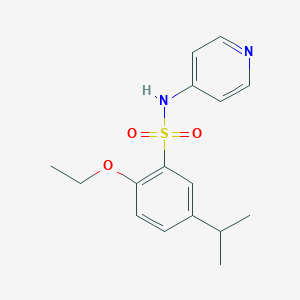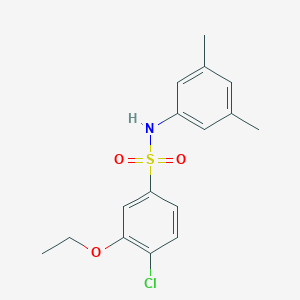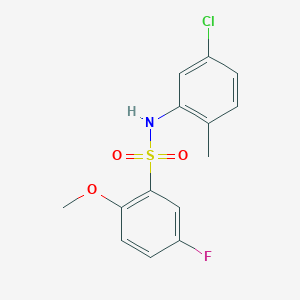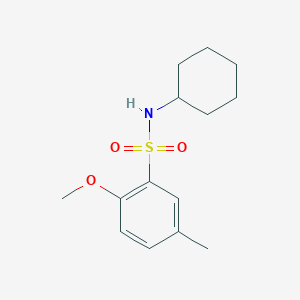![molecular formula C16H12N2O5S B279090 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid, also known as CDTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CDTA is a versatile molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The exact mechanism of action of 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid is not fully understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been shown to inhibit the activity of certain enzymes and to bind to DNA, which could have potential applications in drug discovery and development.
Biochemical and Physiological Effects
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been shown to inhibit the production of inflammatory cytokines and to scavenge free radicals, which could have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid, including its potential applications in drug discovery and development, materials science, and biomedical research. Further studies are needed to fully understand the mechanism of action of 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid and its potential applications in various fields. Additionally, the development of new synthesis methods and purification techniques could enable the production of larger quantities of 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid for use in research and development.
合成法
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid can be synthesized through various methods, including the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with terephthalic acid in the presence of a catalyst. Another method involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with terephthalic acid in the presence of an acid catalyst and a dehydrating agent. The resulting product is then purified through various methods, including recrystallization and chromatography.
科学的研究の応用
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and conductivity. In organic electronics, 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been studied as a potential material for the fabrication of organic field-effect transistors and other electronic devices.
特性
分子式 |
C16H12N2O5S |
|---|---|
分子量 |
344.3 g/mol |
IUPAC名 |
2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]terephthalic acid |
InChI |
InChI=1S/C16H12N2O5S/c1-7-8(2)24-14(12(7)6-17)18-13(19)11-5-9(15(20)21)3-4-10(11)16(22)23/h3-5H,1-2H3,(H,18,19)(H,20,21)(H,22,23) |
InChIキー |
YNFSHIZGROHSEC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C |
正規SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)

![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)

![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
